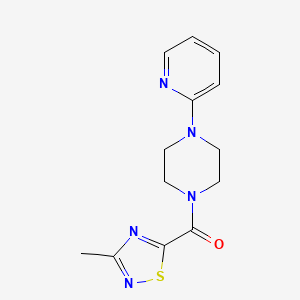

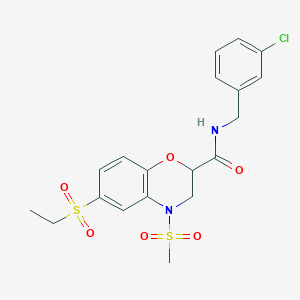

![molecular formula C22H19N3OS B2552915 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide CAS No. 898405-87-3](/img/structure/B2552915.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide” is a complex organic compound. It contains a benzimidazole core, which is a type of heterocycle that is a key component in many functional molecules .

Synthesis Analysis

The synthesis of such compounds often involves the formation of substituted imidazoles, a process that has seen significant advances in recent years . A related compound was synthesized by reacting o-phenylenediamine with anthranillic acid to yield 2-(1H-benzo[d]imidazol-2-yl)aniline (AOP). The compound AOP was then condensed with aromatic acid chlorides in the presence of pyridine .Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . These techniques can provide detailed information about the molecular structure, including the bonding mode and geometry .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite complex. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents, resulting in various derivatives incorporating the benzo[d]imidazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure and the presence of different functional groups. For instance, the spectral data of a similar Pd(II) complex indicated a bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has shown promising antiproliferative effects against various cancer cell lines. Specifically, a Pd(II) complex derived from this compound exhibited excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s antitumor mechanism involves antiangiogenic effects and promotion of apoptosis, as confirmed by DNA condensation and FACS analysis . This suggests its potential as an anticancer drug.

Anti-Diabetic Potential

In the context of diabetes research, 2-phenyl-1H-benzo[d]imidazole-based derivatives have been synthesized and evaluated for their in vitro and in vivo anti-diabetic properties. Further exploration of this compound class may yield valuable insights for managing diabetes .

Regiocontrolled Synthesis of Substituted Imidazoles

The compound’s imidazole moiety is a key component in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in everyday applications. Researchers have focused on the specific bonds formed during imidazole formation, which can impact their utility in diverse fields .

Mecanismo De Acción

Direcciones Futuras

The future directions for research on these types of compounds could involve further optimization of their synthesis, characterization of their properties, and exploration of their potential applications. For instance, the experimental results and drug-likeness properties of a similar Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRNQGJRBRJCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

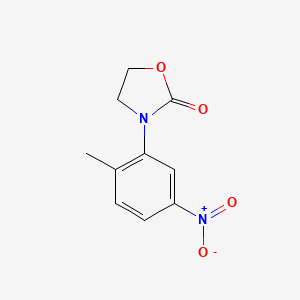

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

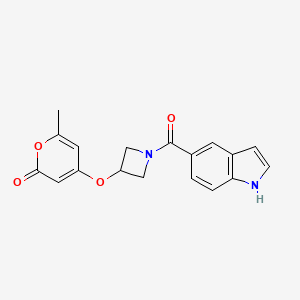

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)

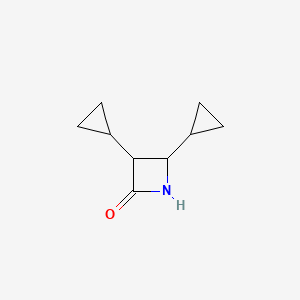

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)